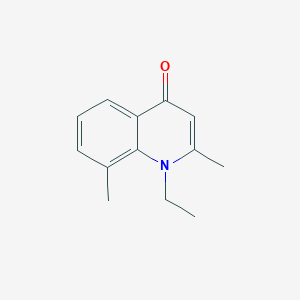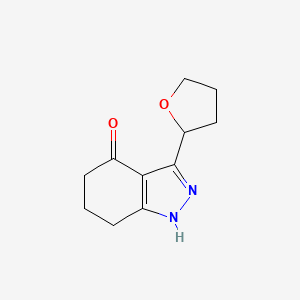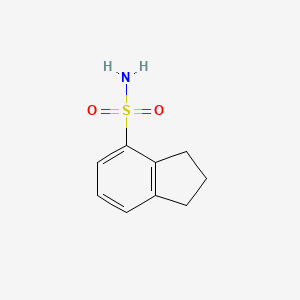![molecular formula C12H11NO2 B11899608 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in organic chemistry and medicinal chemistry due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be achieved through several methods. One common approach involves the intramolecular cyclization of appropriate precursors. For instance, heating nitriles with nickel-aluminium alloy in aqueous acetic acid can yield the corresponding aldehydes, which can then be further converted into the desired indole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with various molecular targets. For instance, indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways and targets depend on the particular derivative and its structure .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Lacks the methoxy group, which can significantly alter its chemical properties and biological activities.
6-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: A similar structure but with a different ring fusion, leading to different reactivity and applications.
Uniqueness
6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
7-methoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO2/c1-15-9-3-2-8-6-11-12(14)4-5-13(11)10(8)7-9/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
DHVCEIMVWQEMRK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C3N2CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)


![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)

![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)





![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)

